molecular formula C13H24N2 B13190252 N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B13190252
M. Wt: 208.34 g/mol
InChI Key: NMXBIFCJCQQITD-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[331]nonan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclopropylmethyl group and a 9-methyl-9-azabicyclo[331]nonane core

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C13H24N2/c1-15-12-3-2-4-13(15)8-11(7-12)14-9-10-5-6-10/h10-14H,2-9H2,1H3

InChI Key

NMXBIFCJCQQITD-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CC(C2)NCC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylmethylamine with a bicyclic ketone, followed by reduction and functional group transformations to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Mechanism of Action

Biological Activity

N-(Cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is a compound belonging to the class of azabicyclo compounds, which have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C₉H₁₈N₂
  • Molecular Weight : 208.34 g/mol
  • CAS Number : 1489836-39-6

The unique bicyclic structure contributes to its biological activity by influencing its interactions with biological targets.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of azabicyclo compounds, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei.

  • Activity Against Plasmodium falciparum
    • Compounds derived from the azabicyclo framework exhibited significant activity against P. falciparum, with IC50 values reported in submicromolar concentrations.
    • For instance, a related compound demonstrated an IC50 of 0.023 µM against the NF54 strain, indicating potent antimalarial activity .
  • Activity Against Trypanosoma brucei
    • The azabicyclo derivatives also showed promising activity against T. brucei, with IC50 values ranging from 1.00 to 6.57 µM depending on the specific substitution patterns on the bicyclic structure .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • The nitrogen atom in the bicyclic structure may play a crucial role in binding to target proteins involved in parasite metabolism.
  • Substituents on the azabicyclo framework significantly influence both selectivity and potency against various strains of parasites.

Case Studies

StudyCompound TestedTarget OrganismIC50 Value (µM)Notes
Hybrid derivatives of azabicyclo-nonaneP. falciparum NF540.023–0.694High selectivity observed
Azabicyclo-nonane derivativesT. brucei1.00–6.57Substitution affected activity
N-(Cyclopropylmethyl)-9-methyl derivativeVarious protozoaTBDFurther studies needed

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